An In-depth Technical Guide to the Chemical Properties of Ethyl 5-oxopentanoate
An In-depth Technical Guide to the Chemical Properties of Ethyl 5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 5-oxopentanoate (B1240814), a versatile bifunctional molecule, holds significant potential in various research and development applications, particularly in the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its chemical properties, including detailed experimental protocols and spectroscopic data, to support its use in advanced scientific endeavors.
Core Chemical and Physical Properties
Table 1: Physical and Chemical Properties of Ethyl 5-oxopentanoate
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| CAS Number | 22668-36-6 | [1] |
| Appearance | Colorless oil | [2] |
| Boiling Point | ~280 °C (estimated) | [3] |
| Density | ~1.1 ± 0.1 g/cm³ (estimated) | [3] |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMSO, acetone). | [3] |
| InChI | InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6-8/h6H,2-5H2,1H3 | [1] |
| SMILES | CCOC(=O)CCCC=O | [1] |
Spectroscopic Profile
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of Ethyl 5-oxopentanoate. While a complete set of experimentally recorded spectra is not widely published, data from analogous compounds and predicted values provide a strong basis for its spectral properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of Ethyl 5-oxopentanoate is expected to show distinct signals corresponding to the different proton environments in the molecule. Based on analogous compounds, the following chemical shifts (δ) in ppm can be predicted:
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A triplet around 1.2-1.4 ppm for the methyl protons (-CH₃) of the ethyl group.[3]
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A multiplet in the range of 2.1-2.4 ppm for the methylene (B1212753) protons adjacent to the carbonyl groups.[3]
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A quartet corresponding to the methylene protons (-OCH₂-) of the ethyl group.
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A signal for the aldehydic proton.
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¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon skeleton. The predicted chemical shifts would include signals for the ester carbonyl, the aldehyde carbonyl, the methylene carbons of the pentanoate chain, and the carbons of the ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of Ethyl 5-oxopentanoate is expected to exhibit strong absorption bands characteristic of its functional groups. A strong absorption around 1730 cm⁻¹ is anticipated for the ester carbonyl (C=O) stretch, and another strong band for the aldehyde carbonyl (C=O) stretch.[3]
Mass Spectrometry (MS)
The mass spectrum of Ethyl 5-oxopentanoate will show a molecular ion peak (M⁺) at m/z 144.[2] Fragmentation patterns would likely involve the loss of the ethoxy group, the alkyl chain, and other characteristic fragments of γ-keto esters.
Chemical Reactivity and Synthesis
The dual functionality of Ethyl 5-oxopentanoate makes it a versatile building block in organic synthesis. The aldehyde group can undergo nucleophilic addition, condensation, and oxidation/reduction reactions, while the ester group is susceptible to hydrolysis, transesterification, and reduction.
Synthesis of Ethyl 5-oxopentanoate
A reliable method for the synthesis of Ethyl 5-oxopentanoate involves the oxidation of ethyl 5-bromopentanoate.[2]
Experimental Protocol: Synthesis from Ethyl 5-bromopentanoate [2]
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Materials:
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Ethyl 5-bromopentanoate (42 g)
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Sodium bicarbonate (34 g)
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Pyridine (B92270) N-oxide (38 g)
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Toluene (B28343) (350 ml total)
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Water (400 ml)
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Magnesium sulfate
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 5-bromopentanoate (42 g), sodium bicarbonate (34 g), and pyridine N-oxide (38 g) in 250 ml of toluene.
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Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring for 9 hours.
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After cooling to room temperature, partition the product with 400 ml of water.
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Separate the toluene layer and extract the aqueous layer with an additional 100 ml of toluene.
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Combine the toluene extracts and dry over magnesium sulfate.
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Remove the toluene by fractional distillation.
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Distill the residue under vacuum to yield ethyl 5-oxopentanoate as a colorless oil (14.1 g). The mass spectrum should confirm a molecular ion peak at m/z 144.
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Caption: Synthesis of Ethyl 5-oxopentanoate.
Analytical Methodologies
Accurate and reliable analytical methods are essential for the quality control and quantification of Ethyl 5-oxopentanoate. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A general protocol for the GC-MS analysis of ethyl esters can be adapted for Ethyl 5-oxopentanoate.
Experimental Protocol: GC-MS Analysis
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Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5MS or equivalent) is suitable.
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Sample Preparation: Dissolve a small amount of Ethyl 5-oxopentanoate in a suitable solvent such as hexane (B92381) or ethyl acetate.
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GC Conditions (typical):
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Injector Temperature: 250 °C
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Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.
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Carrier Gas: Helium at a constant flow rate.
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MS Conditions (typical):
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 40-400.
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Caption: GC-MS analysis workflow.
Safety and Handling
Ethyl 5-oxopentanoate is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.
Applications in Research and Development
The unique structure of Ethyl 5-oxopentanoate makes it a valuable intermediate in the synthesis of a wide range of more complex molecules. Its γ-keto ester moiety is a precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry.[3] The aldehyde functionality allows for chain extension and the introduction of diverse substituents.
As research into novel therapeutics and materials continues to expand, the utility of versatile building blocks like Ethyl 5-oxopentanoate is expected to grow, making a thorough understanding of its chemical properties essential for the scientific community.
